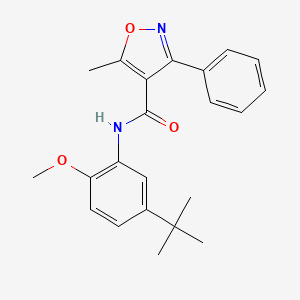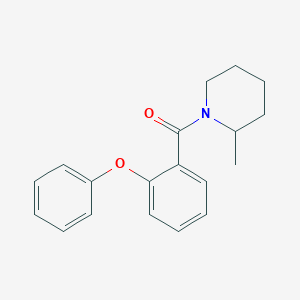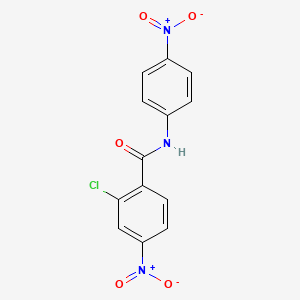![molecular formula C22H22N2O B5121931 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPA is a derivative of the neurotransmitter serotonin and acts as a selective serotonin receptor agonist.
作用机制
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2B subtypes. Activation of these receptors leads to an increase in the release of dopamine and other neurotransmitters, which may contribute to the therapeutic effects of 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine. 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has been shown to have a range of biochemical and physiological effects. Studies have shown that 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine increases the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects. 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems. 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
实验室实验的优点和局限性
One advantage of using 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine in lab experiments is its high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes. This makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one limitation of using 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine in lab experiments is its potential to interact with other neurotransmitter systems, which may complicate data interpretation.
未来方向
There are several future directions for 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine research. One area of interest is the potential use of 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine in the treatment of addiction. Studies have shown that 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine reduces drug-seeking behavior in animal models, and further research is needed to determine its potential therapeutic applications in humans. Another area of interest is the role of 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine in the modulation of other neurotransmitter systems, such as the glutamate and GABA systems. Further research is needed to fully understand the biochemical and physiological effects of 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine and its potential therapeutic applications. Additionally, the development of new synthesis methods for 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine may lead to the production of more potent and selective compounds.
合成方法
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine can be synthesized through a multi-step process involving the reaction of 4-methoxy-1-naphthaldehyde with indole-3-acetaldehyde, followed by reduction and reductive amination. This synthesis method has been well established in the literature and has been used to produce 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine in high yields and purity.
科学研究应用
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Studies have shown that 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has a high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes. 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-25-22-11-10-16(18-6-2-3-8-20(18)22)14-23-13-12-17-15-24-21-9-5-4-7-19(17)21/h2-11,15,23-24H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMGLWLMBGSVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5121848.png)
![4-isopropoxy-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5121871.png)
![2-(3-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B5121874.png)
![3-chloro-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5121881.png)





![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)

![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5121939.png)
